3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
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Overview
Description
3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol typically involves the condensation of 1-methylpyrazol-3-amine with a suitable aldehyde or ketone, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, phenols, and their derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazol-3-amine: A precursor in the synthesis of 3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol.
3-Amino-1-methyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
Imidazole derivatives: Compounds with a similar five-membered ring structure containing nitrogen atoms.
Uniqueness
3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol is unique due to its specific substitution pattern and the presence of both a phenolic hydroxyl group and a pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14ClN3O |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
3-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-14-6-5-11(13-14)12-8-9-3-2-4-10(15)7-9;/h2-7,15H,8H2,1H3,(H,12,13);1H |
InChI Key |
CKORIXCOPSWQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
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